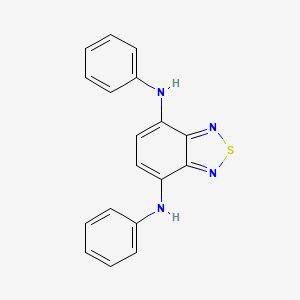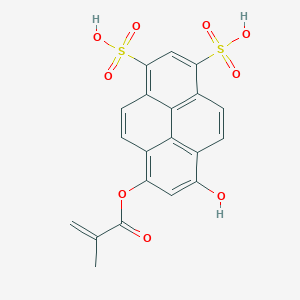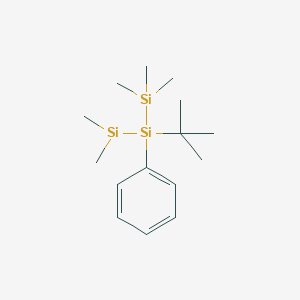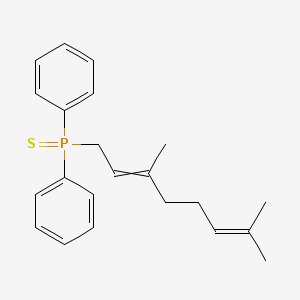![molecular formula C23H17N3O2 B14228721 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile CAS No. 827309-86-4](/img/structure/B14228721.png)
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile is a complex organic compound that features a phenoxazine moiety. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
准备方法
The synthesis of 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile involves multiple steps. The phenoxazine core can be synthesized through various methods, including the oxidative cyclization of o-aminophenols with ortho-quinones . The isoindole moiety can be introduced via a cyclization reaction involving phthalonitrile derivatives. The final compound is obtained by coupling the phenoxazine and isoindole intermediates under specific reaction conditions, typically involving a base and a suitable solvent .
化学反应分析
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxazine nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
作用机制
The mechanism of action of 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with various molecular targets. The phenoxazine moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the compound can scavenge free radicals, contributing to its antioxidant properties .
相似化合物的比较
Similar compounds to 2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile include:
Phenothiazines: Known for their antipsychotic and antimicrobial activities.
Phenoxazines: Widely used in material science and medicine.
Indole derivatives: Explored for their anti-HIV and anticancer properties
属性
CAS 编号 |
827309-86-4 |
|---|---|
分子式 |
C23H17N3O2 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-(2-oxo-2-phenoxazin-10-ylethyl)-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C23H17N3O2/c24-12-16-6-5-7-17-13-25(14-18(16)17)15-23(27)26-19-8-1-3-10-21(19)28-22-11-4-2-9-20(22)26/h1-11H,13-15H2 |
InChI 键 |
SCPHESNLTBGQKE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1CC(=O)N3C4=CC=CC=C4OC5=CC=CC=C53)C(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)


![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)


